molecular formula C20H38O2 B1238671 Eicos-11-enoic acid CAS No. 2462-94-4

Eicos-11-enoic acid

Cat. No.: B1238671
CAS No.: 2462-94-4
M. Wt: 310.5 g/mol
InChI Key: BITHHVVYSMSWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eicos-11-enoic acid has been reported in Pringlea antiscorbutica, Cardiospermum halicacabum, and other organisms with data available.

Properties

CAS No.

2462-94-4

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

icos-11-enoic acid

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)

InChI Key

BITHHVVYSMSWAG-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)O

Other CAS No.

62322-84-3

Origin of Product

United States

Standardized Academic Nomenclature for Eicosenoic Acid Isomers

trans-11-Eicosenoic acid is a monounsaturated omega-9 fatty acid. atamanchemicals.com Its systematic name is (E)-icos-11-enoic acid. nih.gov The nomenclature of eicosenoic acid isomers is critical for distinguishing between the various forms, which can differ in the position of the double bond along the 20-carbon chain and the geometry of that bond (cis or trans).

The naming conventions for fatty acids follow several systems:

Systematic (IUPAC) Nomenclature: This system provides a precise description of the molecule's structure. For trans-11-eicosenoic acid, "eicos-" indicates a 20-carbon chain, "-en-" signifies a double bond, and "-oic acid" denotes a carboxylic acid. The "11-" specifies the location of the double bond, and "trans-" (or E for entgegen) describes the stereochemistry where the substituent groups are on opposite sides of the double bond. nih.gov

Common Names: Some isomers have trivial names. For instance, the cis isomer, cis-11-eicosenoic acid, is also known as gondoic acid. atamanchemicals.comchemspider.com

Lipid Numbers: A shorthand notation is often used, such as "C20:1," which indicates a fatty acid with 20 carbons and one double bond. To specify the isomer, further details are added, like "C20:1n-9" or "C20:1ω9," which denotes that the double bond is located at the ninth carbon from the methyl end (the omega end) of the fatty acid chain. atamanchemicals.com

These naming systems are essential for clarity in research and clinical applications, as different isomers can have distinct biological properties and metabolic fates.

Table 1: Nomenclature of trans-11-Eicosenoic Acid and Related Isomers

Nomenclature Type trans-11-Eicosenoic Acid cis-11-Eicosenoic Acid
Systematic (IUPAC) Name (E)-icos-11-enoic acid nih.gov(Z)-icos-11-enoic acid atamanchemicals.com
Common Name trans-gondoic acid chemspider.comGondoic acid atamanchemicals.com
Lipid Number C20:1(11E)C20:1(11Z)
Omega Notation n-9 / ω9 caymanchem.comn-9 / ω9 atamanchemicals.com

Importance of Positional and Geometric Isomerism in Biological Research

The position and geometry of the double bond in eicosenoic acids significantly influence their physical and biological properties. Positional isomers differ in the location of the double bond (e.g., 9-eicosenoic acid vs. 11-eicosenoic acid), while geometric isomers differ in the configuration around the double bond (cis vs. trans).

Physical Properties:

Melting Point: Trans isomers generally have higher melting points than their cis counterparts because their straighter chain structure allows for more efficient packing. For example, the melting point of cis-eicosenoic acid is approximately 22–24°C, rendering it a liquid or semi-solid at room temperature. nii.ac.jp

Membrane Fluidity: The kink in the hydrocarbon chain of cis fatty acids disrupts packing in cell membranes, increasing membrane fluidity. In contrast, trans fatty acids have a more linear shape, similar to saturated fatty acids, and can decrease membrane fluidity.

Biological Activity:

Research has shown that the biological effects of eicosenoic acid isomers can be highly specific. For instance, a study on 3T3-L1 preadipocytes demonstrated that different cis-eicosenoic acid positional isomers had varying effects on adipogenesis and lipid accumulation. researchgate.net Specifically, the study found that the position of the double bond influenced the functionality of the fatty acid. researchgate.net

While cis-11-eicosenoic acid has been studied for its potential role in modulating immune responses and its association with certain health conditions, trans-11-eicosenoic acid has been found not to inhibit leukotriene B4 or affect telomerase activity, unlike other eicosenoic fatty acids. caymanchem.commdpi.com The distribution of eicosenoic acid positional isomers can also vary significantly among different organisms and even within different tissues of the same organism. nii.ac.jpscience.gov For example, the combined C20:1 isomers make up 70% of the total fatty acid content in jojoba seed oil. caymanchem.com

Stereospecificity in Enzymatic and Metabolic Pathways Involving Eicosenoic Acids

Presence in Mammalian Tissues and Biofluids (Non-Clinical Context)

In mammals, trans-11-eicosenoic acid and its cis isomer, gondoic acid, are incorporated into various tissues and biofluids. While not synthesized de novo by humans, these fatty acids are obtained from the diet and can be metabolized. rupahealth.com

Eicosenoic acid isomers are components of the fatty acid profile in mammalian adipose tissue. Studies have identified these fatty acids as biomarkers of dietary intake. iarc.fr Research on bovine adipocytes has shown that supplementation with palmitoleic acid can lead to a concurrent increase in cis-11-eicosenoic acid. clemson.edu The fatty acid composition of adipose tissue, including its eicosenoic acid content, is subject to change based on diet and metabolic factors. For instance, studies in rats have explored how prolonged physical training and different dietary oils can alter the fatty acid composition of epididymal adipose tissue.

Research has also investigated how the position of the double bond in cis-eicosenoic acid isomers can differentially affect adipogenesis, the process by which preadipocytes differentiate into mature fat cells. researchgate.net

Table 1: Research Findings on Eicosenoic Acid in Mammalian Adipose Tissue

Research Focus Organism/Model Key Finding
Fatty Acid Composition Humans Adipose tissue fatty acids, including eicosenoic acid, serve as biomarkers for long-term dietary intake. iarc.fr
Adipogenesis 3T3-L1 cells Positional isomers of cis-eicosenoic acid have different effects on adipogenesis and lipid accumulation. researchgate.net

Trans-11-eicosenoic acid and its isomers are found in mammalian blood components, specifically in plasma and the membranes of erythrocytes (red blood cells). rupahealth.comatamanchemicals.com The fatty acid profile of erythrocytes is considered a reliable indicator of long-term dietary fat intake and endogenous fatty acid metabolism. nih.gov Eicosenoic acid has been identified as a component of the red blood cell membrane and is also found in bone marrow aspirates and phospholipids. atamanchemicals.comhealthmatters.io The levels of these fatty acids in blood can be influenced by diet. rupahealth.com

Table 2: Presence of Eicosenoic Acid in Mammalian Blood Components

Biofluid/Cell Finding
Erythrocytes (Red Blood Cells) 11Z-Eicosenoic acid is found in the red blood cell membrane. healthmatters.io
Plasma Human plasma fatty acid levels, including eicosenoic acid, are related to dietary intake. iarc.fr

At the subcellular level, eicosenoic acid is incorporated into various compartments. It is known to be a constituent of cellular membranes, contributing to their physical properties. researchgate.net The Human Metabolome Database indicates that 11Z-eicosenoic acid can be found in the cell membrane, cytoplasm, and adiposomes (lipid droplets). In fungi, which serve as a model for lipid metabolism, the majority of cis-11-eicosenoic acid is found as a component of triacylglycerols within lipid bodies, rather than in phospholipids that make up cell membranes. oup.comresearchgate.net In mammals, the enzyme FADS3, a fatty acid desaturase, is involved in the metabolism of trans-vaccenic acid, a related fatty acid, highlighting the complex enzymatic processes that occur within the cell. nih.gov

Plasma and Erythrocyte Incorporation

Occurrence in Non-Mammalian Organisms

Trans-11-eicosenoic acid and its isomers are widely distributed in the non-mammalian world, from marine ecosystems to terrestrial plants and microorganisms.

Eicosenoic acid is a notable component of lipids in many marine organisms. atamanchemicals.com Quantitative analysis has revealed the distribution of various cis-eicosenoic acid positional isomers in marine fish from different oceans. jst.go.jp In fish from the Indian and Atlantic Oceans, the cis-11-eicosenoic acid isomer is typically the most abundant, whereas the cis-9 isomer is often principal in fish from the Pacific Ocean. jst.go.jp The fatty acid has also been identified in various processed fish and shellfish products. mdpi.com

Marine invertebrates also contain this fatty acid. Studies on molluscs, such as the green-lipped mussel (Perna canaliculus), have shown that the concentration of cis-11-eicosenoic acid can change in response to environmental stressors like temperature shifts. researchgate.net

Table 3: Examples of Eicosenoic Acid in Aquatic Organisms

Organism Common Name Finding
Various Fish Species Goatfish, Capelin, Saury The cis-11 isomer is the most abundant eicosenoic acid in many fish from the Indian and Atlantic Oceans. jst.go.jp
Perna canaliculus Green-lipped Mussel Levels of cis-11-eicosenoic acid change in response to thermal stress. researchgate.net
Polinices erosa Moon Snail Contains 0.42% cis-11-eicosenoic acid in fresh flesh and 0.36% in dried flesh. bioflux.com.ro

In the terrestrial environment, certain plant seeds are exceptionally rich sources of eicosenoic acid. The most prominent example is the oil from the jojoba plant (Simmondsia chinensis), which is technically a liquid wax ester. wikipedia.org Jojoba oil contains a high proportion of monounsaturated fatty acids, with 11-eicosenoic acid (gondoic acid) being the primary component. wikipedia.orgtheformulary.co.uk

Other plants reported to contain trans-11-eicosenoic acid or its isomers include Hoya crassipes and Hoya pseudolanceolata. nih.gov Efforts in plant biotechnology have also focused on engineering plants like Camelina sativa (camelina) to increase their production of gondoic acid. ebi.ac.uk

Certain microorganisms are also capable of producing eicosenoic acid. Screening of numerous fungal strains has identified several species of the genus Mortierella as producers of cis-11-eicosenoic acid. oup.comnih.gov

Table 4: Examples of Eicosenoic Acid in Terrestrial Plants and Microorganisms

Organism Common Name/Type Key Finding
Simmondsia chinensis Jojoba Seed oil is a major source, containing 65-80% eicosenoic acid. theformulary.co.ukall-organic-treasures.com
Mortierella chlamydospora Fungus A specific strain (CBS 529.75) is a high-yield producer of cis-11-eicosenoic acid, reaching 36.3 mg per gram of dried cells. oup.comwiley.com
Hoya species Wax Plant Trans-11-eicosenoic acid has been reported in Hoya crassipes and Hoya pseudolanceolata. nih.gov
Sphingobacterium multivorum Bacterium Strains are capable of converting lesquerolic acid to 14-oxo-11(Z)-eicosenoic acid. moleculardepot.com

Aquatic Organisms and Marine Ecosystems

Methodologies for Identification of trans-11-Eicosenoic Acid in Biological Samples

The accurate identification and quantification of trans-11-eicosenoic acid in complex biological matrices present a significant analytical challenge due to the presence of numerous structural isomers, including positional and geometric (cis/trans) variants. acs.orgcore.ac.uk A combination of sophisticated sample preparation, high-resolution chromatographic separation, and sensitive spectrometric detection is required for unambiguous analysis. acs.org The state-of-the-art approach typically involves a multi-step process beginning with lipid extraction and derivatization, followed by chromatographic resolution and mass spectrometric or spectroscopic confirmation.

Sample Preparation and Derivatization Strategies

The initial step in analyzing trans-11-eicosenoic acid from biological sources, such as plasma, serum, or tissues, is the efficient extraction of total lipids. jfda-online.comrupahealth.com Subsequently, the fatty acids are converted into volatile esters, a crucial step for gas chromatography analysis.

Lipid Extraction: The most widely adopted and validated methods for total lipid extraction are the Folch method and the Bligh and Dyer method. jfda-online.com The Folch method utilizes a chloroform (B151607) and methanol (B129727) mixture (2:1, v/v) to extract lipids from a sample. jfda-online.com The Bligh and Dyer method is also commonly used, particularly for samples with high water content, and employs a chloroform/methanol/water solvent system. jfda-online.com These methods are considered the gold standard for comprehensive lipid extraction from biological tissues. jfda-online.com

Derivatization: To increase their volatility and thermal stability for gas chromatographic analysis, fatty acids are almost universally derivatized. jfda-online.comnih.gov The most common derivatization procedure is the conversion of fatty acids into fatty acid methyl esters (FAMEs). jfda-online.comnih.gov Several reagents can accomplish this transesterification or esterification.

Acid-Catalyzed Derivatization: Reagents such as boron trifluoride in methanol (BF₃-methanol), methanolic hydrochloric acid (HCl), and sulfuric acid in methanol are frequently used. jfda-online.comresearchgate.net The BF₃-methanol method is highly efficient but requires careful handling due to its potential to generate artifacts. jfda-online.com

Base-Catalyzed Derivatization: Sodium methoxide (B1231860) (NaOCH₃) in anhydrous methanol provides a rapid and mild alternative. jfda-online.com Base-catalyzed methods are often preferred when analyzing fatty acids that are susceptible to isomerization or degradation under acidic conditions. researchgate.net

Following derivatization, the resulting FAMEs are typically extracted into a nonpolar organic solvent, such as hexane, and concentrated before injection into the chromatograph. jfda-online.com

ReagentCatalyst TypeTypical ConditionsNotes
Boron Trifluoride-Methanol (BF₃-Methanol)Acid14% (w/v) solution, heat at 80-100°C for 45-60 min. jfda-online.comHighly efficient but can produce artifacts and requires caution due to toxicity. jfda-online.com
Methanolic HClAcidHeat at 95-100°C for 60 min (with acetyl chloride). jfda-online.comEffective for both free fatty acids and esterified lipids. May require addition of a co-solvent. jfda-online.com
Sodium Methoxide (NaOCH₃) in MethanolBase0.5 M solution, react at 45°C for 5 min. jfda-online.comRapid and mild; preferred for samples sensitive to acid to avoid isomerization. jfda-online.comresearchgate.net
Potassium Hydroxide (KOH) in MethanolBase2 M solution, react at room temperature. scielo.brSimple and fast protocol for transesterification. jfda-online.com

Chromatographic Separation Techniques for Isomer Resolution

Resolving trans-11-eicosenoic acid from its cis and positional isomers is the most critical and challenging step of the analysis. oup.com This is achieved through high-resolution gas chromatography, often augmented with silver-ion chromatography for pre-fractionation.

Gas Chromatography (GC): The separation of FAME isomers is highly dependent on the GC column's stationary phase.

High-Polarity Cyanopropylsiloxane Columns: Highly polar capillary columns are the standard for cis/trans fatty acid analysis. jfda-online.comoup.com Stationary phases like SP-2560 and CP-Sil 88, which are rich in cyanopropyl content, provide the necessary selectivity. oup.comaocs.org To achieve baseline separation of closely eluting isomers, long columns (e.g., 100 meters or more) are often required. oup.comaocs.org

Ionic Liquid (IL) Columns: More recently, ionic liquid-based stationary phases, such as SLB-IL100 and SLB-IL111, have demonstrated superior separation capabilities for FAMEs. jfda-online.com These columns offer unique selectivity that can resolve positional and geometric isomers that are inseparable on conventional polar columns. core.ac.ukjfda-online.com For instance, an SLB-IL100 column was able to baseline resolve six different positional isomers of cis-eicosenoic acid methyl ester, demonstrating its power for complex isomer mixtures. core.ac.uk

Silver-Ion Chromatography (Argentation Chromatography): This technique provides an orthogonal separation mechanism to GC and is invaluable for simplifying complex fatty acid mixtures prior to GC analysis. nih.govresearchgate.net

Principle: The method exploits the ability of silver ions (Ag⁺) to form weak, reversible charge-transfer complexes with the π-electrons of double bonds. researchgate.net The strength of this interaction depends on the number, position, and geometry of the double bonds. Complexes with cis isomers are stronger and are retained longer than those with trans isomers. researchgate.net

Application: Silver-ion chromatography can be performed using thin-layer chromatography (Ag⁺-TLC) or, more commonly, solid-phase extraction (Ag⁺-SPE) cartridges. nih.govaocs.org A total FAME mixture can be loaded onto an Ag⁺-SPE cartridge and fractionated by eluting with solvents of increasing polarity. nih.gov This allows for the collection of distinct fractions containing saturated, trans-monoenoic, cis-monoenoic, and polyunsaturated fatty acids, which can then be analyzed separately by GC-MS. nih.govresearchgate.net This pre-fractionation dramatically reduces peak overlap and enhances the confidence of identification. researchgate.net

TechniqueStationary Phase / SorbentPrinciple of SeparationApplication for trans-11-Eicosenoic Acid
Gas Chromatography (GC)High-Polarity Cyanopropylsiloxane (e.g., SP-2560, CP-Sil 88)Separates FAMEs based on volatility and polarity. Longer chains and trans isomers often elute later than their shorter-chain and cis counterparts.Standard method for quantifying FAMEs. Long columns (100m) are needed to improve cis/trans resolution. oup.comaocs.org
Gas Chromatography (GC)Ionic Liquid (e.g., SLB-IL100)Unique selectivity based on multiple interactions with the FAME molecule.Offers superior resolution of positional and geometric isomers compared to traditional phases. core.ac.ukjfda-online.com
Silver-Ion Solid-Phase Extraction (Ag⁺-SPE)Silica gel impregnated with silver nitrateReversible complex formation between Ag⁺ ions and double bonds. Cis bonds interact more strongly than trans bonds.Excellent pre-fractionation tool to separate FAMEs into saturated, trans-monoene, and cis-monoene fractions before GC analysis. nih.govresearchgate.net
Silver-Ion High-Performance Liquid Chromatography (Ag⁺-HPLC)HPLC column packed with a silver-impregnated stationary phaseSame as Ag⁺-SPE but with the higher resolution of HPLC.Provides high-purity fractions of isomers, recommended for samples with low trans fatty acid levels. researchgate.net

Spectrometric Detection and Quantification Approaches

Following chromatographic separation, mass spectrometry and nuclear magnetic resonance spectroscopy are employed for definitive identification, quantification, and structural confirmation.

GC-MS is the cornerstone for the analysis of fatty acids in biological samples, providing both high-resolution separation and definitive identification. acs.org After the GC column separates the FAMEs, the eluting compounds enter the mass spectrometer, which acts as a detector. jfda-online.com The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

The FAME of trans-11-eicosenoic acid, methyl trans-11-eicosenoate, can be identified by its molecular ion peak and characteristic fragmentation pattern, which can be compared against spectral libraries for confirmation. researchgate.net For unequivocal determination of the double bond's position, which is not easily discerned from the mass spectrum of a standard FAME, derivatization to dimethyloxazoline (DMOX) or picolinyl esters is employed. aocs.orgresearchgate.net The fragmentation of these derivatives in the mass spectrometer produces diagnostic ions that allow for the precise localization of the double bond along the fatty acyl chain. aocs.org

While GC-MS is more common for fatty acid isomer analysis, LC-MS is a powerful complementary technique, particularly for analyzing lipids in their native form. nih.govnih.gov For fatty acid analysis, reversed-phase LC (e.g., with a C18 column) is coupled with electrospray ionization-mass spectrometry (ESI-MS). nih.gov Fatty acids are typically detected in negative ion mode as the deprotonated molecule [M-H]⁻. nih.gov For trans-11-eicosenoic acid, this corresponds to a precursor ion with an m/z of 309.28. nih.gov

A significant challenge for LC-MS is the separation of cis and trans isomers, which often co-elute. nih.gov However, recent advances that couple liquid chromatography with ion mobility spectrometry-mass spectrometry (LC-IMS-MS) have shown great promise. nih.gov IMS adds another dimension of separation based on the size, shape, and charge of the ion in the gas phase, allowing for the potential resolution of co-eluting isomers before they enter the mass spectrometer. nih.gov

trans
TechniqueDerivativeIonization ModePrecursor Ion (m/z)Key Fragments / Notes
GC-MSMethyl Ester (FAME)Electron Ionization (EI)324 (M⁺)Identification based on full mass spectrum compared to library data. researchgate.netmdpi.com
GC-MSDimethyloxazoline (DMOX)Electron Ionization (EI)-Fragmentation pattern reveals the exact position of the double bond. researchgate.net
LC-MS/MSFree Fatty AcidNegative ESI309.28 [M-H]⁻Experimental MS2 data shows a top peak at m/z 309.28003. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the absolute structural elucidation of organic molecules. acs.org While not typically used for routine quantification in complex mixtures, it is the definitive method for confirming the geometry of a double bond in a purified standard or fraction. sigmaaldrich.comacs.org

¹H NMR Spectroscopy: The key to identifying a trans double bond lies in the signals from the two olefinic protons (–CH=CH–). In a trans configuration, these protons exhibit a characteristic large coupling constant (³JHH) of approximately 15 Hz. acs.org This value is significantly different from the smaller coupling constant (around 10-11 Hz) observed for cis isomers, providing unambiguous proof of the trans geometry. The chemical shift for these protons is typically observed in the range of δ 5.3–5.6 ppm. acs.org

¹³C NMR Spectroscopy: The chemical shifts of the carbons involved in the double bond also provide confirmatory evidence. In a related molecule, the olefinic carbons of a trans double bond were observed at approximately δ 134.5 ppm, which differs from the shifts expected for a cis configuration. acs.org

trans
NucleusParameterCharacteristic Value for trans IsomerReference
¹H (Proton)Chemical Shift (δ) of Olefinic Protons~ 5.3 - 5.6 ppm acs.org
¹H (Proton)Coupling Constant (³JHH)~ 15 Hz acs.org
¹³C (Carbon)Chemical Shift (δ) of Olefinic Carbons~ 134 ppm acs.org

Biosynthetic and Metabolic Pathways of Trans 11 Eicosenoic Acid

De Novo Synthesis Pathways for Eicosenoic Acids

De novo synthesis of fatty acids is the process by which acetyl-CoA is converted into longer-chain fatty acids. cabidigitallibrary.org In eukaryotes, this process occurs in the cytosol and results in the synthesis of palmitic acid (16:0). Further modifications are required to produce longer and unsaturated fatty acids like eicosenoic acid.

To create fatty acids longer than 16 carbons, such as eicosenoic acid (a 20-carbon fatty acid), cells utilize elongation systems. libretexts.org This process, which adds two-carbon units to the growing fatty acyl-CoA chain, primarily takes place in the endoplasmic reticulum (ER). ijs.si The donor for these two-carbon units is malonyl-CoA.

Following elongation, desaturation can occur, which involves introducing double bonds into the acyl chain. libretexts.org These reactions are catalyzed by desaturase enzymes, also located in the ER. libretexts.orgijs.si The combination of elongation and desaturation allows for the synthesis of a wide variety of long-chain unsaturated fatty acids from the initial product of de novo synthesis. gsartor.org The proper elongation and desaturation of fatty acids are critical for maintaining cellular lipid homeostasis.

The microsomal fatty acid elongation system involves a cycle of four enzymatic reactions. nih.gov The initial and rate-limiting step is the condensation of a fatty acyl-CoA with malonyl-CoA, a reaction catalyzed by a family of enzymes known as elongases (ELOVLs). bohrium.com This is followed by three subsequent reactions: a reduction, a dehydration, and a second reduction to form the elongated acyl-CoA. nih.gov

Seven distinct ELOVL enzymes have been identified in mammals (ELOVL1-7), each with different preferences for the chain length and degree of saturation of their fatty acyl-CoA substrates. bohrium.com This specificity is crucial for regulating the composition of cellular lipids. nih.gov For instance, ELOVL1, ELOVL3, ELOVL6, and ELOVL7 primarily act on saturated and monounsaturated fatty acids, while ELOVL2, ELOVL4, and ELOVL5 are more selective for polyunsaturated fatty acids. The synthesis of cis-11-eicosenoic acid from oleic acid is specifically facilitated by the action of a Δ9-fatty acid elongase. researchgate.net

StepEnzymeReaction
1. CondensationElongase (ELOVL)Condensation of fatty acyl-CoA and malonyl-CoA to form β-ketoacyl-CoA.
2. Reduction3-ketoacyl-CoA reductase (KAR)Reduction of β-ketoacyl-CoA to β-hydroxyacyl-CoA using NADPH.
3. Dehydration3-hydroxyacyl-CoA dehydratase (HACD)Dehydration of β-hydroxyacyl-CoA to create trans-2-enoyl-CoA.
4. Reductiontrans-2,3-enoyl-CoA reductase (TER)Reduction of trans-2-enoyl-CoA to form the two-carbon elongated acyl-CoA.

Desaturase enzymes introduce double bonds at specific positions in the fatty acid chain. pnas.org They are categorized based on the position where the double bond is inserted. wikipedia.org The most common initial desaturation is catalyzed by Δ9-desaturase, also known as stearoyl-CoA desaturase (SCD). bohrium.comwikipedia.org This ER-bound enzyme introduces a double bond at the ninth carbon position from the carboxyl end of a saturated fatty acid. bohrium.comwikipedia.org

Specifically, Δ9-desaturase catalyzes the conversion of palmitic acid (16:0) to palmitoleic acid (16:1Δ9) and stearic acid (18:0) to oleic acid (18:1Δ9). frontiersin.org Oleic acid is the direct precursor for the de novo synthesis of cis-11-eicosenoic acid (gondoic acid). researchgate.netatamanchemicals.com This is achieved through the elongation of oleic acid. atamanchemicals.com Δ9-desaturases exhibit substrate specificity; for example, some isoforms preferentially use palmitate, while others are more active with stearate. pnas.orgnih.gov These enzymes contain highly conserved histidine-rich motifs that are essential for their catalytic activity. bohrium.complos.org

Enzymatic Systems Involved in Carbon Chain Elongation

Degradative Pathways for trans-11-Eicosenoic Acid

The catabolism of trans-11-eicosenoic acid, a long-chain monounsaturated fatty acid, primarily involves beta-oxidation, a process that systematically shortens the fatty acid chain. This breakdown occurs in distinct cellular compartments, mainly the peroxisomes and mitochondria.

Beta-Oxidation in Mitochondrial and Peroxisomal Compartments

Beta-oxidation is a cyclical catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2. wikipedia.org As a very long-chain fatty acid (VLCFA), trans-11-eicosenoic acid undergoes initial oxidation in peroxisomes. This is because mitochondria are specialized for the degradation of shorter-chain fatty acids, while peroxisomes handle the initial breakdown of VLCFAs (greater than C-22), branched-chain fatty acids, and other specific lipids. wikipedia.orgresearchgate.net

In plants, fatty acid degradation occurs almost exclusively in peroxisomes. nih.gov Studies in Arabidopsis thaliana have shown that peroxisomal multifunctional proteins (MFP) are essential for the beta-oxidation of fatty acids. However, research indicates that these enzymes are not efficient at catabolizing enoyl-CoA substrates longer than 14 carbons, suggesting the existence of yet-unidentified long-chain enoyl-CoA hydratases in plant peroxisomes. nih.gov

The process in peroxisomes differs from that in mitochondria in several key aspects. The initial dehydrogenation step in peroxisomes is catalyzed by a FAD-dependent acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). wikipedia.orgnih.gov This is a key distinction from mitochondrial beta-oxidation, where the electrons are transferred to the electron transport chain to produce ATP. scirp.org

Peroxisomal beta-oxidation is also incomplete. It shortens VLCFAs to medium-chain acyl-CoAs, which are then transported to the mitochondria for complete oxidation to acetyl-CoA. scirp.org The transport of the activated acyl group into the peroxisome requires a specific peroxisomal carnitine acyltransferase. wikipedia.org

Table 1. Comparison of Mitochondrial and Peroxisomal Beta-Oxidation for Long-Chain Fatty Acids
FeatureMitochondrial Beta-OxidationPeroxisomal Beta-Oxidation
Primary SubstratesShort- to long-chain fatty acidsVery long-chain fatty acids (like trans-11-eicosenoic acid), branched fatty acids. wikipedia.orgvaia.com
First EnzymeAcyl-CoA DehydrogenaseAcyl-CoA Oxidase. nih.gov
Electron Acceptor (First Step)FAD (linked to electron transport chain)O₂ (producing H₂O₂). wikipedia.org
Energy ProductionDirectly coupled to ATP synthesis. scirp.orgNot directly coupled to ATP synthesis; produces less ATP per cycle. wikipedia.orgvaia.com
End ProductsComplete oxidation to Acetyl-CoA. scirp.orgChain-shortened acyl-CoAs (e.g., medium-chain) and Acetyl-CoA. scirp.org

Alpha-Oxidation and Omega-Oxidation Pathways (If Applicable)

While beta-oxidation is the principal degradative route, alternative pathways such as alpha- and omega-oxidation exist for fatty acid catabolism. However, there is limited evidence to suggest that these are primary pathways for trans-11-eicosenoic acid degradation under normal physiological conditions.

Omega-oxidation can become more prominent under conditions of carnitine insufficiency, where mitochondrial beta-oxidation is impaired. gdx.net This pathway involves the oxidation of the terminal methyl (omega) carbon of the fatty acid. In situations of defective peroxisomal beta-oxidation, the induction of cytochrome P450 CYP4A family enzymes can lead to the formation of dicarboxylic acids via omega-oxidation, which can be toxic if not further metabolized. nih.gov

Integration into Complex Lipids

Once synthesized or absorbed from the diet, trans-11-eicosenoic acid can be integrated into various complex lipids, primarily phospholipids (B1166683) and triglycerides. This process is crucial for lipid storage and membrane composition.

Incorporation into Phospholipids and Triglycerides

Trans-11-eicosenoic acid is actively incorporated into the structural framework of both storage and membrane lipids. As a component of triglycerides, it serves as a form of stored energy. pnas.org When integrated into phospholipids, which are the primary components of all cell membranes, it can influence the physical properties of the membrane, such as fluidity.

Studies on other trans fatty acids, such as elaidic acid, show significant incorporation into major phospholipid classes, including phosphatidylcholine and phosphatidylethanolamine. tandfonline.com Similarly, trans fatty acids have been observed to be incorporated into liver and adipose tissue triglycerides, often reflecting the dietary intake of these fats. nhri.org.tw The specific position of the fatty acid on the glycerol (B35011) backbone of a phospholipid is significant; for instance, some trans-18:2 fatty acids are preferentially incorporated into the sn-2 position, typically occupied by polyunsaturated fatty acids, whereas trans-18:1 isomers may be incorporated at the sn-1 position. ahajournals.org

Table 2. Incorporation of Eicosenoic Acid into Complex Lipids
Complex Lipid ClassGeneral FunctionRelevance to trans-11-Eicosenoic Acid
Triglycerides (TAGs)Primary form of energy storage in adipose tissue.Incorporated into TAGs for storage. Unsaturated fatty acids can promote the channeling of other fatty acids into TAG pools. pnas.org
Phospholipids (PLs)Major components of cell membranes; involved in signaling.Incorporated into membrane phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine), affecting membrane structure and function. tandfonline.com

Substrate Specificity of Acyltransferases

The incorporation of trans-11-eicosenoic acid into the glycerol backbone of complex lipids is catalyzed by a series of enzymes known as acyltransferases, each with distinct substrate specificities.

Lysophosphatidic acid acyltransferase (LPAAT) is responsible for the second acylation step, adding a fatty acid to the sn-2 position of lysophosphatidic acid. The substrate specificity of LPAAT is a critical determinant of the final fatty acid composition of triglycerides. ocl-journal.org Some LPAAT isoforms show a preference for C16 and C18 fatty acids over very-long-chain fatty acids like eicosenoic acid for the sn-2 position. ocl-journal.orgnih.govsemanticscholar.org This specificity can limit the amount of trans-11-eicosenoic acid incorporated at this central position in the glycerol backbone.

Diacylglycerol acyltransferase (DGAT) catalyzes the final, committed step in triglyceride biosynthesis. There are several types of DGATs with differing specificities. DGAT1 has been implicated in the incorporation of eicosenoic acid into seed oil. nih.gov In contrast, some DGAT3 enzymes have shown a high substrate preference for unsaturated fatty acids, including eicosenoic acid (20:1), significantly enhancing its accumulation in triglycerides when expressed in yeast and plants. nih.gov

Table 3. Substrate Specificity of Acyltransferases Relevant to trans-11-Eicosenoic Acid
EnzymeCatalytic StepSpecificity/Interaction with trans-11-Eicosenoic Acid (or C20:1)
Glycerophosphate Acyltransferase (GPAT)Acylates glycerol-3-phosphate at the sn-1 position.Inhibited by trans-11-eicosenoic acid in V79-R cells. oup.comatamanchemicals.com
Lysophosphatidic Acid Acyltransferase (LPAAT)Acylates lysophosphatidic acid at the sn-2 position.Generally shows preference for C18 fatty acids over C20 fatty acids, limiting C20:1 incorporation at the sn-2 position. ocl-journal.orgnih.gov
Diacylglycerol Acyltransferase (DGAT)Acylates diacylglycerol at the sn-3 position to form triglycerides.DGAT1 is involved in eicosenoic acid incorporation. nih.gov Certain DGAT3 isoforms show a high preference for eicosenoic acid. nih.gov

Cellular and Molecular Biological Roles of Trans 11 Eicosenoic Acid Non Clinical Focus

Modulation of Cellular Membrane Dynamics and Structure

As a constituent of cellular membranes, trans-11-eicosenoic acid contributes to the physical properties and functional integrity of the lipid bilayer.

Influence on Membrane Fluidity and Permeability

The incorporation of fatty acids into cellular membranes is a critical determinant of their fluidity and permeability. mdpi.com The geometric configuration of trans-11-eicosenoic acid, with its single double bond in the trans position, influences how it packs within the lipid bilayer. Unlike their cis counterparts which introduce a significant kink in the hydrocarbon chain, trans fatty acids have a more linear structure, similar to saturated fatty acids. This structural characteristic affects the fluidity and permeability of the cell membrane. scbt.comgdx.net

Fatty acids are fundamental components of plant cell membranes, where they affect fluidity, permeability, and signal transduction. mdpi.com The presence of trans fatty acids can alter membrane dynamics. While unsaturated fatty acids generally increase membrane fluidity, the linear nature of trans isomers means they can pack more tightly than cis-unsaturated fatty acids, thus potentially decreasing membrane fluidity compared to their cis counterparts. researchgate.net This alteration in fluidity can, in turn, affect the permeability of the membrane to various molecules.

Interaction with Membrane-Bound Proteins

The lipid environment of the cell membrane plays a crucial role in the function of embedded proteins. The composition of the lipid bilayer, including the presence of specific fatty acids like trans-11-eicosenoic acid, can modulate the activity of these proteins. scbt.com Its unique configuration allows for specific interactions with lipid-binding proteins, thereby modulating their activity. scbt.com

In a study on macrophages and microglia, it was found that certain monounsaturated fatty acids, including the cis-isomer of 11-eicosenoic acid (gondoic acid), could reduce ABCA1-mediated cholesterol efflux. nih.gov This suggests an interaction between the fatty acid and the membrane-bound transporter protein, influencing its function. While this study focused on the cis-isomer, it highlights the potential for eicosenoic acid isomers to interact with and modulate the function of membrane proteins.

Role in Lipid Signaling Pathways (Excluding Human Clinical Applications)

trans-11-Eicosenoic acid can participate in cellular signaling, acting as a precursor or interacting with key regulatory proteins.

Precursor Role in Eicosanoid Biosynthesis (If Applicable, and only if not leading to human health claims)

Eicosanoids are potent signaling molecules derived from 20-carbon fatty acids, primarily arachidonic acid. creative-proteomics.com While the primary precursors for eicosanoid synthesis are polyunsaturated fatty acids, the metabolism of other fatty acids can influence these pathways. creative-proteomics.comeur.nl Research has shown that trans fatty acids can affect eicosanoid biosynthesis. eur.nl However, direct evidence for trans-11-eicosenoic acid acting as a significant precursor for eicosanoid synthesis is limited. One study noted that, unlike other eicosenoic fatty acids, 11(E)-eicosenoic acid does not inhibit leukotriene B4, a type of eicosanoid. caymanchem.comglpbio.com

Interaction with Nuclear Receptors and Transcription Factors (In Vitro/Animal Models)

Fatty acids can act as signaling molecules by binding to and modulating the activity of nuclear receptors and transcription factors, which in turn regulate gene expression. mdpi.com

Studies have shown that fatty acids can activate peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors that play a key role in lipid and glucose metabolism. researchgate.net For instance, the PPARα agonist GW7647 was identified as an inhibitor of the RNA-binding protein MSI1, and oleic acid, another omega-9 fatty acid, also functions as a PPAR agonist. nih.gov In one study, eicosenoic acid (20:1, ω-9) was shown to inhibit the RNA-binding activity of MSI1 and its homolog MSI2 with a potency similar to oleic acid. nih.gov This suggests a potential role for eicosenoic acid isomers in modulating the activity of RNA-binding proteins and influencing gene expression pathways.

Furthermore, research on the transcription factor SREBP-1, a key regulator of lipid synthesis, has shown that its expression can be influenced by fatty acids. nii.ac.jp

Enzymatic Regulation and Interaction

trans-11-Eicosenoic acid can act as a substrate or inhibitor for various enzymes involved in lipid metabolism.

It has been identified as an inhibitor of glycerophosphate acyltransferase. scbt.com This enzyme is crucial for the synthesis of glycerolipids, a major component of cell membranes and energy storage molecules.

In the context of fatty acid metabolism, trans-11-eicosenoic acid can be a product of enzymatic reactions. For example, the enzyme stearoyl-CoA desaturase (SCD) is responsible for converting saturated fatty acids into monounsaturated fatty acids. nih.gov Studies in Octopus vulgaris have shown that its SCD can produce 20:1n-11 (an isomer of eicosenoic acid). mdpi.com Elongase enzymes are also involved in the synthesis of long-chain fatty acids, and trans-11-eicosenoic acid is an elongation product of oleic acid. gdx.net

Conversely, trans-11-eicosenoic acid can also influence the activity of other enzymes. In a study investigating inhibitors for Mycobacterium tuberculosis protein tyrosine phosphatase A (PtpA), trans-11-eicosenoic acid was found to only slightly inhibit the enzyme, in contrast to the strong inhibition observed with cis-2 and trans-2 eicosenoic acids. researchgate.net This highlights the specificity of enzyme-substrate interactions based on the fatty acid's isomeric form.

Table of Research Findings on trans-11-Eicosenoic Acid

Biological Role Category Specific Finding Model System/Context Reference(s)
Membrane Dynamics Influences membrane fluidity and permeability due to its trans configuration. General cell biology mdpi.comscbt.comgdx.netresearchgate.net
Membrane Protein Interaction The cis-isomer (gondoic acid) reduces ABCA1-mediated cholesterol efflux. Macrophages and microglia nih.gov
Lipid Signaling Does not significantly inhibit leukotriene B4. Pig neutrophil membranes caymanchem.comglpbio.com
Nuclear Receptor Interaction The cis-isomer (gondoic acid) inhibits the RNA-binding protein MSI1. In vitro nih.gov
Enzymatic Regulation Inhibits glycerophosphate acyltransferase. Biochemical assay scbt.com
Enzymatic Regulation Slightly inhibits Mycobacterium tuberculosis protein tyrosine phosphatase A (PtpA). In vitro researchgate.net
Metabolism Is an elongation product of oleic acid. General metabolism gdx.net

| Metabolism | Can be produced by stearoyl-CoA desaturase (SCD). | Octopus vulgaris | mdpi.com |

Table of Mentioned Chemical Compounds

Compound Name
trans-11-Eicosenoic acid
Arachidic acid
Arachidonic acid
cis-11,14,17-Eicosatrienoic acid
cis-11-Eicosenoic acid (Gondoic acid)
cis-2-Eicosenoic acid
DPA (Docosapentaenoic acid)
Elaidic acid
Erucic acid
Erucamide
GW7647
Heptadecanoic acid
Hexadecenoic acid
Leukotriene B4
Linoleic acid
Nervonic acid
Oleic acid
Palmitate
Palmitelaidic acid
Palmitoleic acid
Petroselaidic acid
Stearate
trans-2-Eicosenoic acid
trans-Vaccenic acid

Inhibition or Activation of Specific Enzymes (e.g., Fatty Acid Synthase, Desaturases)

Modulation of Cellular Processes (In Vitro/Animal Models)

Trans-11-eicosenoic acid has been observed to modulate several cellular processes in laboratory settings, including those related to fat storage, immune responses, and cell survival.

Studies using 3T3-L1 preadipocytes, a common in vitro model for studying fat cell development, have explored the effects of various eicosenoic acid isomers on adipogenesis and lipogenesis. While research has focused more on the cis isomers, it has been demonstrated that different positional isomers of cis-eicosenoic acid can have varying effects on these processes. nii.ac.jpresearchgate.netresearchgate.net For example, cis-15-eicosenoic acid showed anti-adipogenic and anti-lipogenic effects, which were distinct from other isomers like cis-7, cis-9, cis-11, and cis-13-eicosenoic acid. researchgate.netresearchgate.net Treatment with cis-eicosenoic acid positional isomers was found to decrease cellular triglyceride content compared to oleic acid-treated cells. nii.ac.jpresearchgate.net These findings suggest that the position of the double bond is a critical determinant of the biological activity of eicosenoic acids in the context of fat cell metabolism. While direct studies on trans-11-eicosenoic acid in this specific context are less common, the principle that isomeric differences matter is well-established.

In broader studies, canola oil, which contains 11-eicosenoic acid, has been shown to suppress lipogenesis in high-fat diet-fed mice. mdpi.com This effect was associated with the downregulation of key lipogenic genes such as SREBP1/2 and PPARγ. mdpi.com

Trans-11-eicosenoic acid and its related compounds have demonstrated immunomodulatory effects in cellular models. In studies using PMA-differentiated THP-1 macrophages, cis-11-eicosenoic acid was shown to enhance the production of the pro-inflammatory cytokine IL-1β and decrease the anti-inflammatory cytokine IL-10 when combined with lipopolysaccharide (LPS). mdpi.com It also significantly increased the production of TNF-α. mdpi.com These effects suggest a role in stimulating an immune response.

In another study using RAW 264.7 murine macrophages, cis-11-eicosenoic acid alone had no effect on cell viability in the presence of LPS. nih.gov However, a combination of cis-11-eicosenoic acid, cis-11,14-eicosadienoic acid, and ergosta-7,22-dien-3-ol (B1205141) was able to mimic the anti-inflammatory effects of a crude extract from the starfish Marthasterias glacialis, suggesting a synergistic action. nih.gov Specifically, cis-11-eicosenoic acid caused a modest 10% reduction in nitric oxide (NO) levels. nih.gov

Table 1: Effect of cis-11-Eicosenoic Acid on Cytokine Production in THP-1 Macrophages

Treatment Cytokine Observation
cis-11-Eicosenoic acid + LPS IL-1β Enhanced production
cis-11-Eicosenoic acid + LPS IL-10 Decreased production
cis-11-Eicosenoic acid TNF-α Significantly increased production

The role of eicosenoic acids in cell proliferation and apoptosis has been investigated in various cancer cell lines, with findings often depending on the specific cell type and the fatty acid's isomeric form.

In a study on neuroblastoma cells, cis-11-eicosenoic acid, as part of a mixture of compounds from the starfish Marthasterias glacialis, was found to contribute to an enhanced pro-apoptotic effect when combined with palmitic acid. mdpi.com However, on its own, it did not have a significant impact on caspase activity. mdpi.com

Conversely, in a study on pancreatic β-cells, unsaturated fatty acids, in general, were reported to protect against glucose-induced apoptosis and impaired proliferation. nih.gov An oil containing 11-eicosenoic acid was shown to reduce the apoptotic rate of RINm5F cells exposed to high glucose. nih.gov Furthermore, long-chain unsaturated fatty acids, including 11-eicosenoic acid (C20:1), were found to antagonize palmitic acid-induced lipotoxicity in rat insulin-producing cells. d-nb.info This protective effect was observed despite the strong induction of lipid droplet formation by C20:1. d-nb.info

Synthetic Methodologies and Chemical Derivatization for Academic Research

Total Synthesis Approaches for Stereospecific Production of trans-11-Eicosenoic Acid

The precise configuration of the double bond in trans-11-eicosenoic acid necessitates stereospecific synthetic methods to avoid mixtures of cis and trans isomers.

Olefin metathesis, particularly cross-metathesis, has emerged as a powerful tool for the synthesis of unsaturated fatty acids. The use of well-defined catalysts, such as Grubbs' second-generation catalyst, allows for the controlled formation of the trans-double bond. For instance, the cross-metathesis of 1-undecene (B165158) with methyl 11-undecenoate can yield the methyl ester of trans-11-eicosenoic acid. The reaction is driven by the formation of volatile ethylene (B1197577) as a byproduct, and the trans isomer is often the thermodynamically favored product. Self-metathesis of oleic acid methyl ester has also been shown to produce methyl trans-11-eicosenoate as one of the products, although this method can result in a mixture of different fatty acid esters. eurjchem.comias.ac.in

CatalystReactantsProductKey Features
Grubbs' II Catalyst1-Undecene, Methyl 11-undecenoateMethyl trans-11-eicosenoateHigh stereoselectivity for the trans isomer.
Grubbs' II CatalystOleic acid methyl esterMixture including methyl trans-11-eicosenoateSelf-metathesis leads to a variety of products. eurjchem.comias.ac.in

The Wittig reaction and its variations are classic methods for alkene synthesis with good control over stereochemistry. To achieve the trans configuration, a stabilized ylide is typically employed. For the synthesis of trans-11-eicosenoic acid, undecanal (B90771) can be reacted with the phosphonium (B103445) ylide derived from 10-bromodecanoic acid. The use of non-polar solvents and the absence of lithium salts can favor the formation of the E-alkene. While highly effective, a key limitation of the Wittig reaction is the potential formation of the (Z)-alkene as a byproduct, which may necessitate careful purification. syr.edunih.gov

Chemo-enzymatic approaches can offer high stereospecificity and milder reaction conditions. For instance, a lipase (B570770) could be used for the regioselective hydrolysis of a diester precursor to reveal a carboxylic acid, followed by a chemical transformation to introduce the double bond. While specific chemo-enzymatic routes to trans-11-eicosenoic acid are not extensively documented, the principles have been applied to the synthesis of other fatty acids and could be adapted.

Wittig Reactions and Related Alkene Syntheses

Preparation of Isotopic Analogs for Tracing Metabolic Pathways

To study the metabolic fate of trans-11-eicosenoic acid, isotopically labeled analogs are indispensable.

Deuterated Analogs : Deuterium (B1214612) can be introduced at various positions in the fatty acid chain. For example, deuterated starting materials, such as deuterated undecanal or a deuterated phosphonium salt, can be used in a Wittig synthesis. Alternatively, selective deuteration of the double bond in a precursor alkyne can be achieved using a Lindlar catalyst with deuterium gas, followed by further synthetic steps.

¹³C-labeled Analogs : Carbon-13 labeling is often desired for NMR-based metabolic studies. ¹³C can be incorporated by using ¹³C-labeled starting materials, such as [1-¹³C]10-bromodecanoic acid or [¹³C₂]-acetylene in the synthesis of the carbon backbone.

These labeled compounds allow for their unambiguous detection and quantification in complex biological matrices using techniques like mass spectrometry and NMR spectroscopy.

Derivatization Strategies for Enhanced Analytical Detection and Characterization

The analysis of fatty acids by techniques like gas chromatography (GC) and mass spectrometry (MS) is often improved by derivatization.

Esterification : Conversion of the carboxylic acid to its methyl ester (FAME) or other esters (e.g., picolinyl esters) is a common practice. FAMEs are more volatile and less polar than the free fatty acids, leading to better chromatographic separation and peak shape in GC. Picolinyl esters are particularly useful for MS analysis as they can help in the localization of double bonds.

Silylation : The carboxylic acid can be converted to a trimethylsilyl (B98337) (TMS) ester. This derivatization increases volatility for GC analysis.

Dimethyl Disulfide (DMDS) Adducts : Reaction with DMDS across the double bond forms a thioether derivative. Upon MS analysis, fragmentation occurs at the C-S bonds, allowing for the precise determination of the original double bond position.

Derivatization MethodReagentPurposeAnalytical Technique
EsterificationMethanol (B129727), Acid/Base CatalystIncreased volatility, improved peak shapeGC, GC-MS
Picolinyl EsterificationPicolinyl alcoholDouble bond localizationGC-MS
SilylationBSTFA, TMCSIncreased volatilityGC, GC-MS
DMDS AdductionDimethyl Disulfide, IodineDouble bond localizationGC-MS

Synthesis of Structural Analogs for Structure-Activity Relationship (SAR) Studies

To understand how the structure of trans-11-eicosenoic acid relates to its biological activity, various structural analogs can be synthesized.

Chain Length Modification : Analogs with shorter or longer carbon chains can be prepared using similar synthetic strategies, such as the Wittig reaction with different aldehydes or phosphonium salts.

Double Bond Position Isomers : The position of the trans-double bond can be varied. For example, trans-9-eicosenoic acid or trans-13-eicosenoic acid could be synthesized to investigate the importance of the double bond at the C-11 position.

Functional Group Modification : The carboxylic acid group can be replaced with other functional groups, such as an alcohol, an amide, or a nitrile, to probe the significance of the carboxylate in biological interactions. For instance, cross-metathesis with different olefins can introduce various terminal functionalities. europa.eu

These analogs are then tested in biological assays to build a comprehensive structure-activity relationship profile.

Advanced Research Methodologies and Models in Trans 11 Eicosenoic Acid Studies

In Vitro Cellular Models for Mechanistic Investigations

In the study of trans-11-eicosenoic acid, in vitro cellular models are indispensable for dissecting its molecular mechanisms of action. These models provide a controlled environment to investigate the direct effects of this fatty acid on cellular processes, particularly lipid metabolism.

Cell Culture Systems for Lipid Metabolism Studies

Various cell culture systems are employed to elucidate the role of trans-11-eicosenoic acid in lipid metabolism. Primary adipocytes, both white (WAT) and brown (BAT), from sources like Djungarian hamsters, have been used to study the differential effects of fatty acids on lipid accumulation and composition. nih.gov For instance, studies have explored how different isomers of conjugated linoleic acid (CLA), alongside other C18 fatty acids, influence lipid content and fatty acid synthesis in these cells. nih.gov

Human cell lines are also critical in this research. The human monocyte cell line THP-1, when differentiated into macrophages, serves as a model to investigate the immunomodulatory effects of eicosanoids, including cis-11-eicosenoic acid. mdpi.comresearchgate.net These studies often examine the production of cytokines like TNF-α, IL-1β, and IL-6 in response to treatment with the fatty acid, both alone and in combination with other stimuli like lipopolysaccharide (LPS). mdpi.com

The choice of cell model allows researchers to investigate specific aspects of lipid metabolism. For example, the use of primary adipocytes facilitates the study of processes like fatty acid synthesis from glucose and its incorporation into triacylglycerols and phospholipids (B1166683). nih.gov

Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq)

To understand how trans-11-eicosenoic acid influences cellular function at the genetic level, researchers utilize techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-Seq). These methods allow for the quantification of messenger RNA (mRNA) levels, providing insights into the genes that are activated or suppressed by the fatty acid.

RT-qPCR is a targeted approach used to measure the expression of specific genes of interest. For example, it has been used to validate the expression levels of genes involved in fatty acid synthesis and lipid biosynthesis in various organisms. frontiersin.orgmdpi.comoup.com The process typically involves extracting total RNA, synthesizing complementary DNA (cDNA), and then performing qPCR with gene-specific primers. frontiersin.orgoup.comnih.gov The relative expression of a gene is often calculated using the 2-ΔΔCt method, with a reference gene for normalization. frontiersin.org

RNA-Seq provides a more comprehensive, untargeted view of the entire transcriptome. This powerful technique has been instrumental in identifying differentially expressed genes (DEGs) related to lipid metabolism in response to various conditions. nih.gov The workflow for RNA-Seq generally includes RNA extraction, library construction, sequencing on a platform like Illumina, and bioinformatic analysis of the resulting data to identify and quantify transcripts. oup.comnih.govnih.gov This approach has been used to identify key enzymes and transcription factors involved in fatty acid biosynthesis and oil accumulation. nih.gov

Table 1: Techniques for Gene Expression Analysis in Lipid Metabolism Studies
TechniqueDescriptionTypical Application in trans-11-Eicosenoic Acid ResearchKey Steps
RT-qPCRA targeted method to quantify the expression of specific genes.Validating the expression of known genes involved in fatty acid synthesis and metabolism. frontiersin.orgmdpi.comoup.comRNA extraction, cDNA synthesis, qPCR with specific primers. frontiersin.orgoup.comnih.gov
RNA-SeqA high-throughput method for sequencing the entire transcriptome.Discovering novel genes and pathways affected by trans-11-eicosenoic acid. nih.govRNA extraction, library preparation, sequencing, bioinformatic analysis. oup.comnih.govnih.gov

Proteomic and Metabolomic Profiling (e.g., LC-MS/MS, GC-MS)

Proteomic and metabolomic approaches provide a functional readout of the cellular state by analyzing the entire set of proteins and metabolites, respectively. These "omics" technologies are crucial for understanding the downstream effects of trans-11-eicosenoic acid.

Proteomics can identify and quantify changes in protein expression, offering insights into the cellular machinery affected by the fatty acid.

Metabolomics , the large-scale study of small molecules, is particularly relevant for lipid research. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for both targeted and untargeted analysis of metabolites.

Targeted metabolomics focuses on quantifying a predefined set of known metabolites. nih.gov For instance, LC-multiple reaction monitoring/MS (LC-MRM/MS) is a powerful targeted approach. nih.gov

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify unexpected changes. nih.gov GC-MS is a common platform for untargeted analysis. nih.govacs.org

In the context of trans-11-eicosenoic acid research, metabolomic profiling of cells can reveal alterations in various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. mdpi.com For example, untargeted metabolomic profiling of THP-1 macrophages treated with cis-11-eicosenoic acid revealed significant changes in hundreds of polar and non-polar metabolites. mdpi.com

Table 2: Proteomic and Metabolomic Techniques in Fatty Acid Research
TechniqueDescriptionApplication in trans-11-Eicosenoic Acid StudiesInstrumentation
LC-MS/MSSeparates molecules by liquid chromatography and identifies them by mass spectrometry.Qualitative and quantitative analysis of a wide range of metabolites, including free fatty acids. creative-proteomics.comLiquid Chromatograph coupled to a Mass Spectrometer (e.g., Q Exactive HF, LTQ XL). nih.gov
GC-MSSeparates volatile compounds by gas chromatography and identifies them by mass spectrometry.Untargeted metabolite screening and fatty acid profiling. frontiersin.orgnih.govacs.orgGas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890/5975C). nih.gov

In Vivo Animal Models (Non-Clinical, Mechanistic Focus)

While in vitro models are excellent for mechanistic studies, in vivo animal models are essential to understand the physiological effects of trans-11-eicosenoic acid in a whole-organism context.

Rodent Models for Dietary Lipid Research

Rodent models, particularly rats and mice, are extensively used in dietary lipid research to investigate the impact of fatty acids on various physiological parameters. These studies often involve feeding animals diets supplemented with specific oils or fatty acids and then analyzing tissues to determine changes in fatty acid profiles and other biomarkers.

Transgenic and Knockout Animal Models

To investigate the function of specific genes involved in fatty acid metabolism, including the synthesis and modification of eicosenoic acids, researchers utilize transgenic and knockout animal models. These genetically engineered models allow for the study of the consequences of either overexpressing or deleting a particular gene.

For instance, mouse models with disruptions in genes encoding for fatty acid elongases, such as ELOVL3 and ELOVL4, have provided valuable insights. ijbs.comgsartor.org Disruption of the Elovl3 gene in mice resulted in increased levels of eicosenoic acid in hair lipids, indicating the involvement of ELOVL3 in the elongation of fatty acids longer than C20. ijbs.com Similarly, knockout mice for Elovl4 have been crucial in understanding its role in the synthesis of very-long-chain fatty acids and the development of certain pathologies. ijbs.comnih.gov

Isotopic Tracer Studies in Animal Models

Isotopic tracer studies are pivotal in elucidating the metabolic fate of fatty acids, including trans-11-eicosenoic acid, within a biological system. These studies utilize fatty acids labeled with stable or radioactive isotopes, such as carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C), to track their absorption, distribution, and transformation in animal models.

While direct isotopic tracer studies specifically for trans-11-eicosenoic acid are not extensively detailed in the available literature, the methodology has been applied to structurally related fatty acids, providing a framework for how such studies would be conducted. For instance, studies on other eicosenoic acid isomers and long-chain fatty acids have successfully traced their metabolic pathways. nih.govclemson.edu Research involving ¹⁵N-leucine tracing in Sebastes schlegelii has been used to understand nutrient transfer from mother to embryo, a technique that could be adapted to trace the maternal transfer of specific fatty acids. frontiersin.org Similarly, studies using ¹³C-labeled palmitic acid in polychaetes have demonstrated the elongation and desaturation of fatty acids, showcasing the potential of isotopic tracers to reveal the synthesis of longer chain fatty acids from precursors. researchgate.net

In a hypothetical study using ¹⁴C-labeled trans-11-eicosenoic acid in a rat model, the tracer would be administered orally or intravenously. nih.gov Over time, samples of blood, various tissues (like liver, adipose tissue, and muscle), and expired air would be collected. nih.gov Analysis of these samples would reveal the rate of its oxidation by measuring ¹⁴CO₂ in the expired air, its incorporation into different lipid classes like triglycerides and phospholipids in various tissues, and its potential conversion to other fatty acids through elongation or desaturation. nih.govbioone.org Gas chromatography and mass spectrometry would be employed to separate and identify the labeled fatty acids and their metabolites. nih.gov

Such studies are crucial for understanding how dietary trans-11-eicosenoic acid is utilized for energy, stored in tissues, or modified into other biologically active molecules. This information is fundamental to understanding its physiological roles.

Computational and Bioinformatic Approaches

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as trans-11-eicosenoic acid, and a protein target at the molecular level. These methods provide insights into binding affinities, interaction modes, and the stability of the ligand-protein complex.

Trans-11-eicosenoic acid has been the subject of several in silico molecular docking studies to investigate its potential as an inhibitor of various enzymes. In one study, the binding of trans-11-eicosenoic acid to the protein tyrosine phosphatase A (PtpA) from Mycobacterium tuberculosis was examined. The docking analysis revealed a weaker interaction for trans-11-eicosenoic acid compared to its isomers, cis-2 and trans-2-eicosenoic acid, which was consistent with experimental inhibition assays. researchgate.netptbioch.edu.pl The binding energy for trans-11-eicosenoic acid was found to be less favorable, indicating a lower affinity for the PtpA active site. ptbioch.edu.pl

Another study investigated the potential of various fatty acids, including 11-eicosenoic acid, as inhibitors of the Angiotensin Converting Enzyme (ACE). researchgate.net Molecular docking simulations were used to predict the binding affinity of these fatty acids to the ACE receptor. researchgate.net Similarly, the interaction of 11-eicosenoic acid with the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) was evaluated, although it was found to be a weak binder compared to other phytochemicals. mdpi.com

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein interaction and the conformational changes that may occur upon binding. nih.govresearchgate.net For example, MD simulations have been used to study the interaction of other fatty acids with ion channels, revealing how they can modulate channel function by stabilizing specific conformational states. frontiersin.org While specific MD simulation studies focusing solely on trans-11-eicosenoic acid are not widely reported, this methodology holds significant potential for understanding its interactions with various protein targets in a dynamic cellular environment.

Table 1: Molecular Docking Studies Involving 11-Eicosenoic Acid
Protein TargetOrganism/SystemFindingReference
Protein Tyrosine Phosphatase A (PtpA)Mycobacterium tuberculosisWeaker interaction and lower binding energy compared to cis-2 and trans-2-eicosenoic acid isomers. researchgate.netptbioch.edu.pl researchgate.netptbioch.edu.pl
Angiotensin Converting Enzyme (ACE)In silico studyInvestigated as a potential inhibitor. researchgate.net researchgate.net
RNA-dependent RNA polymerase (RdRp)SARS-CoV-2Identified as a weak binder. mdpi.com mdpi.com

Pathway analysis and network modeling are bioinformatic approaches used to understand the broader biological context of a molecule like trans-11-eicosenoic acid. These methods integrate data from genomics, transcriptomics, proteomics, and metabolomics to map the metabolic and signaling pathways in which the fatty acid is involved and to identify key regulatory hubs.

While specific pathway analyses exclusively for trans-11-eicosenoic acid are limited, studies on fatty acid metabolism in various organisms provide a framework. For instance, in Brassica rapa, a systems genetics approach combining quantitative trait locus (QTL) mapping for fatty acids and gene expression data has been used to construct gene co-expression networks. nih.gov This allowed the identification of regulatory networks and candidate genes associated with the composition of various fatty acids, including eicosenoic acid. nih.gov Such an approach could be applied to animal models to understand the genetic regulation of trans-11-eicosenoic acid metabolism.

Metabolomic studies often identify cis-11-eicosenoic acid as a biomarker in various conditions, and its metabolic pathways are discussed in relation to other fatty acids. frontiersin.org For example, it is known to originate from the elongation of oleic acid. frontiersin.org Network modeling can help visualize these relationships and predict how perturbations in trans-11-eicosenoic acid levels might affect interconnected pathways. In studies of autoimmune diseases, targeted metabolomic analysis identified cis-11-eicosenoic acid as an important biomarker, and its metabolic pathways were discussed in relation to disease presence. frontiersin.org

Network analysis has also been used in silico to investigate the pharmacological functions of natural compounds, a methodology that could be applied to trans-11-eicosenoic acid to predict its potential biological activities and interactions within cellular networks. semanticscholar.org

Database mining and lipidomic data integration are essential for consolidating and interpreting the vast amount of information generated from high-throughput lipid analysis. Publicly available databases like LIPID MAPS and Exposome-Explorer serve as valuable resources for information on the structure, classification, and known biological occurrences of trans-11-eicosenoic acid. nih.goviarc.fr

Lipidomics, the large-scale study of cellular lipids, often utilizes techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to profile hundreds of lipid species simultaneously. lcms.cznih.gov Trans-11-eicosenoic acid has been identified and quantified in various biological samples through these methods, including in the muscle tissue of different pig breeds and in giant panda feces. nih.govmdpi.com

The integration of lipidomic data with other 'omics' data (e.g., transcriptomics) is a powerful approach. For example, an integrated analysis of the transcriptome and targeted metabolome in pigs revealed correlations between the expression of genes involved in lipid metabolism and the levels of specific fatty acids, including trans-11-eicosenoic acid. nih.gov In another study, untargeted lipidomics and targeted metabolomics were used to assess the effect of frozen storage on pork, identifying eicosenoic acid as a potential indicator of storage time. nih.gov

Emerging Research Areas and Future Directions for Trans 11 Eicosenoic Acid

Unexplored Metabolic Fates and Novel Biological Roles

Trans-11-eicosenoic acid is a monounsaturated omega-9 fatty acid with a 20-carbon chain. While its basic structure is known, the full scope of its metabolic journey and biological functions within the human body remains largely uncharted territory.

Initial research has shown that trans-11-eicosenoic acid exhibits distinct biological activities compared to its isomers. For instance, it only slightly inhibits the Mycobacterium tuberculosis protein tyrosine phosphatases PtpA and PtpB, in stark contrast to the strong inhibitory effects of cis-2 and trans-2-eicosenoic acids. dergipark.org.trresearchgate.net This suggests that the position of the double bond is critical for this particular biological interaction. dergipark.org.tr

The cis-isomer, cis-11-eicosenoic acid, is known to be synthesized from oleic acid and serves as a precursor for erucic acid. frontiersin.org It has also been shown to stimulate the immune system by increasing the production of the pro-inflammatory cytokine IL-1β and decreasing the anti-inflammatory cytokine IL-10 in cellular models. mdpi.com While trans-11-eicosenoic acid itself did not show significant effects on apoptosis in neuroblastoma cells on its own, it contributed to apoptotic activity when combined with other fatty acids like palmitic acid, cis-11,14-eicosadienoic acid, and ergosta-7,22-dien-3-ol (B1205141). mdpi.com

Future research is needed to explore how trans-11-eicosenoic acid is incorporated into different lipid pools, such as cell membranes and lipid droplets, and whether it undergoes further metabolism through elongation or desaturation pathways. Investigating its influence on cell signaling cascades, membrane fluidity, and interactions with nuclear receptors will be crucial in uncovering its novel biological roles.

Development of Advanced Analytical Techniques for Isomer Profiling

The accurate analysis of trans-11-eicosenoic acid is challenging due to the presence of numerous other fatty acid isomers in complex biological samples. However, significant advancements in analytical chemistry are enabling more precise and detailed isomer profiling.

Gas chromatography (GC) using long, highly polar capillary columns (e.g., 100-m or 200-m) has proven effective in separating cis and trans fatty acid methyl esters (FAMEs). rsc.orgmdpi.com Another key technique is silver-ion chromatography, in the form of both thin-layer chromatography (Ag-TLC) and high-performance liquid chromatography (Ag-HPLC), which fractionates isomers based on the number and configuration of their double bonds. edpsciences.orgresearchgate.net

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the definitive identification and quantification of these isomers. Gas chromatography-mass spectrometry (GC-MS) is a widely used tool for this purpose. jfda-online.com More recent and advanced methods provide even greater structural detail. Techniques like ozone-induced dissociation (OzID) and solvent-mediated covalent adduct chemical ionization (SM-CACI) coupled with mass spectrometry can pinpoint the exact location of double bonds within the fatty acid chain, which is critical for distinguishing between positional isomers. rsc.orgbiorxiv.org

Table 1: Advanced Analytical Techniques for trans-11-Eicosenoic Acid Isomer Profiling

Technique Principle Application in Isomer Profiling
Gas Chromatography (GC) with long polar capillary columns Separates volatile compounds (as FAMEs) based on their boiling points and interactions with the stationary phase. Long, polar columns enhance the resolution of geometric (cis/trans) and positional isomers. Provides high-resolution separation of various fatty acid isomers, including trans-11-eicosenoic acid, from other C20:1 isomers. rsc.orgmdpi.com
Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC) Separates fatty acid derivatives based on the interaction of the double bonds with silver ions impregnated on the stationary phase. Trans isomers interact less strongly than cis isomers. Allows for the fractionation of complex mixtures of fatty acids into groups based on the degree and geometry of unsaturation, facilitating the isolation of trans-monoenes. edpsciences.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Couples the separation power of GC with the identification capabilities of MS. After separation, molecules are ionized and fragmented, creating a unique mass spectrum for identification. Used for the definitive identification and quantification of trans-11-eicosenoic acid by comparing its mass spectrum to that of a known standard. researchgate.netjfda-online.com
Ozone-Induced Dissociation (OzID) Mass Spectrometry A tandem mass spectrometry (MS/MS) technique where ions are reacted with ozone gas. The ozone cleaves the carbon-carbon double bonds, and the resulting fragment ions reveal the original position of the double bond. Enables the unambiguous identification of the double bond position, distinguishing trans-11-eicosenoic acid from other trans-eicosenoic acid isomers. biorxiv.org
Solvent-Mediated Covalent Adduct Chemical Ionization (SM-CACI)-MS An online derivatization technique coupled with GC-MS where a reagent gas is introduced to form adducts with the fatty acid methyl esters at the site of the double bond, leading to characteristic fragmentation that reveals the double bond's location. Provides structural elucidation of fatty acid isomers directly during the GC-MS analysis, simplifying the workflow for identifying double bond positions. rsc.org

Investigation of Environmental and Dietary Factors Modulating trans-11-Eicosenoic Acid Levels in Biological Systems

The levels of trans-11-eicosenoic acid in the human body are primarily influenced by dietary intake. It is naturally found in products from ruminant animals, such as meat and dairy, as a result of biohydrogenation of unsaturated fatty acids by gut bacteria. mdpi.com The diet of these animals plays a significant role; for instance, cheeses made in the spring from milk of pasture-fed cows have a different fatty acid profile compared to cheeses from winter milk when animals are fed more concentrates. mdpi.com

Beyond natural sources, industrial processes can also contribute to the presence of trans-11-eicosenoic acid in the food supply through the partial hydrogenation of vegetable and marine oils.

Environmental factors can also indirectly impact human exposure. Studies have shown that the fatty acid profiles of aquatic organisms, such as fish and seals, can be altered by exposure to environmental contaminants like persistent organic pollutants (POPs) and heavy metals. acs.orgnih.govscielo.br As these organisms are part of the human food chain, such alterations could influence the dietary intake of various fatty acids, including trans-11-eicosenoic acid.

The gut microbiota is another emerging area of interest. The composition of the gut microbiome is influenced by dietary fat intake and, in turn, can metabolize fatty acids, potentially altering the fatty acid profile available to the host. mdpi.comresearchgate.net The interplay between diet, the gut microbiome, and the resulting levels of specific trans fatty acid isomers like trans-11-eicosenoic acid is a complex area ripe for further investigation.

Potential Applications as a Biomarker in Academic Research (e.g., for specific metabolic states, not clinical diagnosis)

There is growing interest in the use of specific fatty acids as biomarkers in academic research to better understand various metabolic states. While not intended for clinical diagnosis, these biomarkers can provide valuable insights into underlying physiological and pathological processes.

The cis-isomer of trans-11-eicosenoic acid, cis-11-eicosenoic acid, has been identified in several studies as a potential research biomarker. For instance, it was among the most important biomarkers in a predictive model for autoimmune diseases. frontiersin.orgnih.gov Elevated levels of 11Z-eicosenoic acid (the cis-isomer) have also been reported in the red blood cell membranes of children with regressive autism and it has been named as one of five potential biomarkers for schizophrenia. atamanchemicals.comhealthmatters.io

Furthermore, a study investigating the link between serum trans fatty acids and pregnancy outcomes found that higher levels of trans-11-eicosenoic acid were negatively associated with achieving pregnancy, suggesting it could be a marker related to ovum quality or other reproductive processes. taylorandfrancis.com In a study on mice, 11(E)-Eicosenoic acid was identified as one of the key differential metabolites that could be used in a machine learning model to predict LDL-C levels based on gut data. wiley.com

Table 2: Potential Applications of trans-11-Eicosenoic Acid and its Isomer as a Biomarker in Academic Research

Compound Potential Biomarker Application (in a research context) Associated Findings
cis-11-Eicosenoic acid Autoimmune Diseases Identified as a key predictive biomarker in a model distinguishing individuals with autoimmune diseases from healthy controls. frontiersin.orgnih.gov
cis-11-Eicosenoic acid Regressive Autism Elevated levels have been observed in the red blood cell membranes of children with regressive autism compared to typically developing children. atamanchemicals.com
cis-11-Eicosenoic acid Schizophrenia Listed as one of five potential metabolite markers for schizophrenia in research studies. healthmatters.io
trans-11-Eicosenoic acid Female Fecundity Higher serum levels were negatively associated with the likelihood of becoming pregnant in women attempting to conceive. taylorandfrancis.com
trans-11-Eicosenoic acid Lipid Metabolism Regulation Identified as a key metabolite in a machine learning model that accurately predicted LDL-cholesterol levels based on gut microbiota and fecal metabolome data in mice. wiley.com

Integration with Multi-Omics Data for Systems Biology Understanding

To gain a comprehensive understanding of the role of trans-11-eicosenoic acid, researchers are increasingly turning to multi-omics approaches. This involves integrating data from different "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics (which includes lipidomics), to build a more complete picture of biological systems.

For example, studies have combined metabolomics (including the measurement of trans-11-eicosenoic acid) and transcriptomics to uncover the molecular mechanisms underlying liver injury and to identify the genetic basis of fatty acid composition in the seeds of oilseed rape. nih.govnih.gov Another study successfully used a machine learning algorithm that integrated data from the gut microbiome and the fecal metabolome (which included 11(E)-eicosenoic acid) to predict blood lipid levels in mice, demonstrating the interconnectedness of diet, gut microbes, and host metabolism. wiley.com

The future of research in this area lies in using these integrated datasets to construct regulatory networks and quantitative models of lipid metabolism. sysbio.se By combining measurements of gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), scientists can move beyond simple correlations and begin to understand the complex, dynamic interplay that governs the function of fatty acids like trans-11-eicosenoic acid within the broader context of cellular and organismal physiology. This systems biology approach is essential for elucidating its role in health and in various metabolic states.

Q & A

Q. What methods are recommended for efficient extraction of trans-11-Eicosenoic acid from biological tissues?

The Bligh & Dyer method is widely used for lipid extraction due to its rapidity and reproducibility. It involves homogenizing tissues with chloroform-methanol mixtures, followed by phase separation to isolate lipids . For trans-11-Eicosenoic acid, ensure post-extraction purification steps (e.g., thin-layer chromatography) to separate it from co-extracted lipids. Safety protocols, such as avoiding light exposure and using inert atmospheres, should be followed due to its oxidative instability .

Q. How can researchers confirm the structural identity and purity of trans-11-Eicosenoic acid?

Use a combination of gas chromatography (GC) with flame ionization detection and nuclear magnetic resonance (NMR) spectroscopy. GC retention indices and comparison with NIST reference data (e.g., Database 69) can confirm purity, while NMR (¹H and ¹³C) verifies the double bond position (trans-11) and stereochemistry . High-resolution mass spectrometry (HRMS) further validates molecular weight (310.515 g/mol) .

Q. What analytical techniques are optimal for quantifying trans-11-Eicosenoic acid in complex lipid mixtures?

Reverse-phase high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) is recommended. Calibrate with certified reference standards (e.g., ≥99% purity) and include internal standards like heneicosanoic acid (C21:0) to correct for recovery losses .

Advanced Research Questions

Q. What experimental models are suitable for studying the role of trans-11-Eicosenoic acid in microbial pathogenesis?

In vitro assays using Mycobacterium tuberculosis cultures, as in cis-2 and trans-2-eicosenoic acid studies, can elucidate its impact on virulence factors like PtpB phosphatase. Include controls with saturated fatty acids and isomer-specific comparisons (e.g., cis-11 vs. trans-11) to assess structural specificity. Use dose-response curves to evaluate inhibitory concentrations .

Q. What challenges arise in the stereoselective synthesis of trans-11-Eicosenoic acid, and how can they be mitigated?

The trans-configuration at C11 introduces synthetic complexity due to competing isomerization. Strategies include Wittig reactions with stabilized ylides or catalytic hydrogenation of alkynes. Monitor reaction conditions (temperature < 30°C, dark environments) to minimize oxidation and isomerization .

Q. How should researchers address contradictions in published data on trans-11-Eicosenoic acid’s metabolic effects?

Conduct systematic reviews (e.g., following COSMOS-E guidelines) to evaluate study designs, confounders (e.g., dietary lipid interactions), and statistical methods. Meta-analyses should stratify by experimental models (cell vs. animal studies) and exposure durations .

Q. What methodologies enable integration of trans-11-Eicosenoic acid data into multi-omics frameworks?

Combine lipidomics datasets with transcriptomic/proteomic profiles using platforms like XCMS Online or MetaboAnalyst. Normalize data to total lipid content and apply pathway enrichment analysis (e.g., KEGG lipid metabolism pathways) to identify mechanistic links .

Q. How can researchers ensure stability of trans-11-Eicosenoic acid during long-term experimental assays?

Store aliquots under argon at −80°C with antioxidants (e.g., 0.01% BHT). For cell culture studies, use serum-free media to avoid lipid interference, and validate stability via periodic GC-MS checks .

Q. What statistical approaches are robust for dose-response studies involving trans-11-Eicosenoic acid?

Use nonlinear regression models (e.g., log-logistic or Hill equations) to estimate EC₅₀ values. Incorporate replicate variability (n ≥ 6) and apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can comparative studies distinguish biological effects of trans-11-Eicosenoic acid from its geometric isomers?

Design experiments with matched cis/trans isomer pairs (e.g., cis-11 vs. trans-11) under identical conditions. Use molecular docking simulations to predict binding affinities to target proteins (e.g., fatty acid-binding proteins) and validate findings with isotopic tracing (¹³C-labeled compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eicos-11-enoic acid
Reactant of Route 2
Eicos-11-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.